Laccase-mediated synthesis of bioactive natural products and their analogues
RSC Chemical Biology Pub Date: 2022-04-18 DOI: 10.1039/D1CB00259G
Abstract
Laccases are a class of multicopper oxidases that catalyse the one-electron oxidation of four equivalents of a reducing substrate, with the concomitant four-electron reduction of dioxygen to water. Typically, they catalyse many anabolic reactions, in which mostly phenolic metabolites were subjected to oxidative coupling. Alternatively, laccases catalyse the degradation or modification of biopolymers like lignin in catabolic processes. In recent years, laccases have proved valuable and green biocatalysts for synthesising compounds with therapeutic value, including antitumor, antibiotic, antimicrobial, and antioxidant agents. Further up to date applications include oxidative depolymerisation of lignin to gain new biomaterials and bioremediation processes of industrial waste. This review summarizes selected examples from the last decade's literature about the laccase-mediated synthesis of biologically active natural products and their analogues; these will include lignans and neolignans, dimeric stilbenoids, biflavonoids, biaryls and other compounds of potential interest for the pharmaceutical industry. In addition, a short section about applications of laccases in natural polymer modification has been included.
![Graphical abstract: Laccase-mediated synthesis of bioactive natural products and their analogues](http://scimg.chem960.com/usr/1/D1CB00259G.jpg)
Recommended Literature
- [1] Influence of post-processing on the properties of 3D-printed poly(propylene fumarate) star polymer hydroxyapatite nanocomposites†
- [2] Photoalignment and patterning of a chromonic–silica nanohybrid on photocrosslinkable polymer thin films
- [3] CO oxidation by the atomic oxygen on silver clusters: structurally dependent mechanisms generating free or chemically bonded CO2†
- [4] Di(imino)aryltin(iv) dichlorides as tectons for heterometallic coordination compounds†
- [5] Aspects of stereochemistry. Part XXIV. The acid-catalysed rearrangement of 2,4-O-benzylidene-D-erythrose and 2,3-O-benzylidene-erythritol
- [6] Gd–Sn alloys and Gd–Sn–graphene composites as anode materials for lithium-ion batteries†
- [7] Wildfire particulate matter as a source of environmentally persistent free radicals and reactive oxygen species†
- [8] Smart papers comprising carbon nanotubes and cellulose microfibers for multifunctional sensing applications
- [9] Eire. Report of the State Chemist for the year ended March 31st, 1940
- [10] Recent near-infrared light-activated nanomedicine toward precision cancer therapy